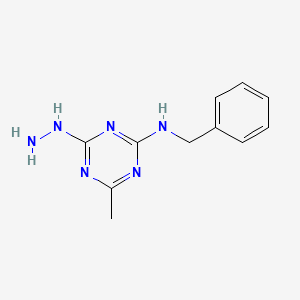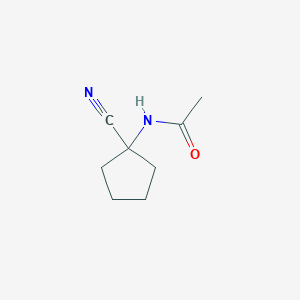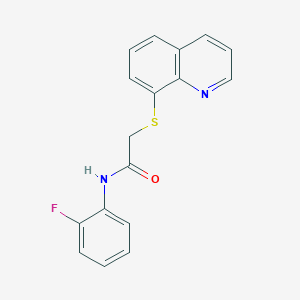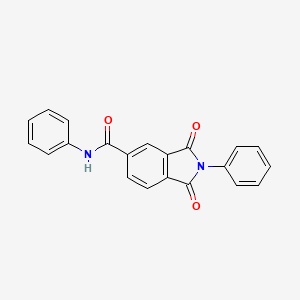![molecular formula C16H18N2OS B14166801 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 438219-14-8](/img/structure/B14166801.png)
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl and a propyl group, making it a unique molecule with interesting chemical properties.
準備方法
The synthesis of 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method utilizes microwave-assisted synthesis, where 2-amino-nicotinonitriles react with carbonyl compounds in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . These methods offer efficient and high-yielding routes to produce the desired compound.
化学反応の分析
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl or propyl groups .
科学的研究の応用
In medicinal chemistry, it has shown promise as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression . In biology, it has been used as a tool to study cellular processes and signaling pathways. Additionally, its unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules .
作用機序
The mechanism of action of 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells . By inhibiting BTK, this compound can disrupt the signaling pathways that promote the growth of cancer cells and other disease-related processes.
類似化合物との比較
2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be compared to other thienopyrimidine derivatives, such as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of a phenyl and propyl group in this compound contributes to its distinct properties and potential therapeutic benefits.
特性
CAS番号 |
438219-14-8 |
|---|---|
分子式 |
C16H18N2OS |
分子量 |
286.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-6-propyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N2OS/c1-3-4-12-9-13-15(19)17-14(18-16(13)20-12)11-7-5-10(2)6-8-11/h5-9,14,18H,3-4H2,1-2H3,(H,17,19) |
InChIキー |
JBBIVNKSOKHUGR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(S1)NC(NC2=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)



![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)

![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)
![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)



![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
